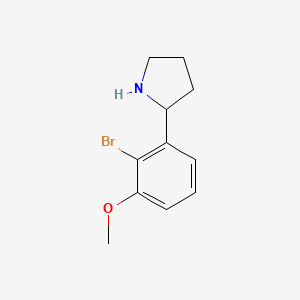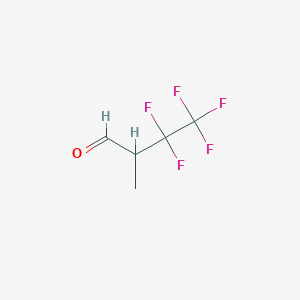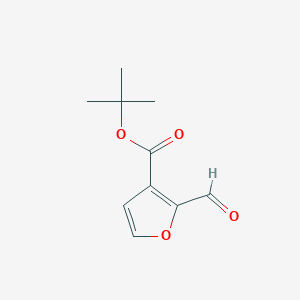
Tert-butyl2-formylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-formylfuran-3-carboxylate: is an organic compound with the molecular formula C10H12O4. It is a derivative of furan, a heterocyclic organic compound, and contains both formyl and carboxylate functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylfuran-3-carboxylate typically involves the reaction of furan derivatives with tert-butyl esters. One common method is the formylation of furan-3-carboxylate followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formylation and esterification processes.
Industrial Production Methods: Industrial production of tert-butyl 2-formylfuran-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Tert-butyl 2-carboxyfuran-3-carboxylate
Reduction: Tert-butyl 2-hydroxyfuran-3-carboxylate
Substitution: Halogenated or nitrated derivatives of tert-butyl 2-formylfuran-3-carboxylate
Scientific Research Applications
Tert-butyl 2-formylfuran-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-formylfuran-3-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with a carboxylate group at the 2-position.
Tert-butyl furan-3-carboxylate: Similar structure but lacks the formyl group.
2-Formylfuran: Contains a formyl group but lacks the tert-butyl ester functionality.
Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the presence of both formyl and carboxylate groups on the furan ring, along with the tert-butyl ester functionality. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tert-butyl 2-formylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-6H,1-3H3 |
InChI Key |
PVQNTVHQKYIUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
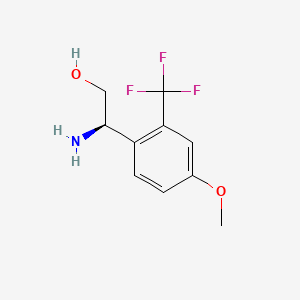
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
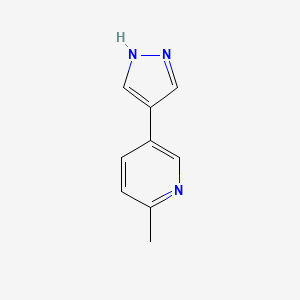
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)



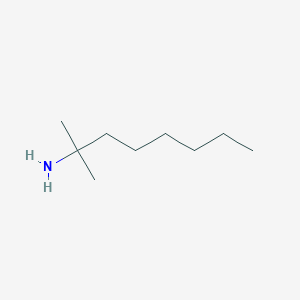

![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
